(S)-2-Hydroxypropyl benzoate

Chiral chromatography Optical rotation Enantiomeric purity

(S)-2-Hydroxypropyl benzoate (CAS 141396-05-6) is a chiral, non-racemic monoester derived from benzoic acid and (S)-1,2-propanediol. It is formally designated as 1,2-Propanediol, 1-benzoate, (2S)- and bears the FDA Unique Ingredient Identifier (UNII) Y15C47H14D.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 141396-05-6
Cat. No. B3102069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Hydroxypropyl benzoate
CAS141396-05-6
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(COC(=O)C1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1
InChIKeySCYRDAWUOAHQIE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Hydroxypropyl Benzoate (CAS 141396-05-6): Chiral Ester Procurement Guide for Enantioselective Synthesis


(S)-2-Hydroxypropyl benzoate (CAS 141396-05-6) is a chiral, non-racemic monoester derived from benzoic acid and (S)-1,2-propanediol. It is formally designated as 1,2-Propanediol, 1-benzoate, (2S)- and bears the FDA Unique Ingredient Identifier (UNII) Y15C47H14D [1]. This compound serves as a defined stereochemical building block in asymmetric synthesis and pharmaceutical research, possessing a specific optical rotation opposite in sign to that of its (R)-enantiomer (CAS 103548-13-6) [2]. Its procurement as a single enantiomer is critical for applications where stereochemical integrity dictates biological or catalytic outcomes.

Why Racemic or (R)-2-Hydroxypropyl Benzoate Cannot Substitute for the (S)-Enantiomer in Stereospecific Workflows


The (S)- and (R)-enantiomers of 2-hydroxypropyl benzoate are non-superimposable mirror images with distinct three-dimensional configurations that lead to opposite optical rotations and divergent interactions with chiral environments such as enzyme active sites, chiral stationary phases, and asymmetric catalysts . Procuring the racemic mixture (CAS 37086-84-3) or the incorrect enantiomer introduces 50% or 100% of the undesired stereoisomer, respectively, which can confound reaction stereochemical outcomes, reduce enantiomeric excess in downstream products, and invalidate structure-activity relationship (SAR) studies. The (S)-enantiomer (CAS 141396-05-6) is specifically assigned the UNII Y15C47H14D in the FDA Global Substance Registration System, while the (R)-enantiomer bears a distinct UNII (24RPZ12L6F), confirming regulatory and functional non-interchangeability [1].

Quantitative Differentiation of (S)-2-Hydroxypropyl Benzoate Against Chiral and Achiral Comparators


Absolute Stereochemistry and Optical Rotation Differentiation from the (R)-Enantiomer

The (S)-enantiomer (CAS 141396-05-6) possesses the (2S) absolute configuration at the chiral carbon bearing the secondary hydroxyl group. This configuration is established by synthesis from (S)-1,2-propanediol of known stereochemistry . The (R)-enantiomer (CAS 103548-13-6) has the opposite (2R) configuration. While published specific rotation values for the pure (S)-benzoate ester are not available in the open literature, the foundational chiral building block (S)-1,2-propanediol has a reported specific rotation of [α]²⁰/D approximately −16.5° (neat), opposite in sign to (R)-1,2-propanediol (+16.5°) . Esterification with benzoic acid preserves the absolute configuration at the chiral center, resulting in enantiomeric products that are separable by chiral HPLC and distinguishable by chiroptical detection [1].

Chiral chromatography Optical rotation Enantiomeric purity

Enantiomeric Purity: Vendor-Specified Chemical Purity and Chiral Integrity

Commercially available (S)-2-hydroxypropyl benzoate (CAS 141396-05-6) is supplied with a specified chemical purity of 98% (HPLC) from at least one major vendor (Leyan, product no. 1081526) . In contrast, the racemic mixture (propylene glycol monobenzoate, CAS 37086-84-3) is typically listed at 95% purity by multiple suppliers . For the (R)-enantiomer, vendor purity specifications are not consistently reported in open catalogs. The 98% purity specification for the (S)-enantiomer provides a higher baseline for chemical purity relative to the commonly sourced racemic material.

Enantiomeric excess Quality control Chiral building block

Synthetic Accessibility via Enantioselective Catalytic Ring-Opening

Optically active 2-hydroxypropyl benzoate esters can be synthesized with high enantiomeric excess through the catalytic enantioselective ring-opening of terminal epoxides with carboxylic acids. Binuclear chiral (salen) Co complexes bearing Lewis acids of Al and Ga catalyze this transformation, achieving >99% enantiomeric excess (ee) for the ring-opened 2-hydroxy monoester products [1]. Additionally, an N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of 1,2-diols via site-selective oxidative acylation has been developed, enabling access to enantioenriched monoacylated diols including 2-hydroxypropyl benzoate derivatives . These catalytic methodologies provide direct access to the single-enantiomer product without requiring resolution of the racemate.

Asymmetric catalysis Kinetic resolution Epoxide ring-opening

Regulatory Identity: Unique UNII Assignment for the (S)-Enantiomer

The FDA Global Substance Registration System (GSRS) assigns distinct Unique Ingredient Identifiers (UNIIs) to each enantiomer of 2-hydroxypropyl benzoate. The (S)-enantiomer (CAS 141396-05-6) is assigned UNII Y15C47H14D [1], while the (R)-enantiomer (CAS 103548-13-6) is assigned UNII 24RPZ12L6F [2]. These independent UNII assignments formally establish the two enantiomers as separate substances for regulatory purposes, meaning they cannot be interchanged in any pharmaceutical application subject to FDA substance registration requirements.

Pharmaceutical quality Regulatory compliance Substance registration

Application Scenarios Where (S)-2-Hydroxypropyl Benzoate Provides Demonstrable Procurement Advantages


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates and Prodrugs

(S)-2-Hydroxypropyl benzoate serves as a chiral C3 building block for the construction of enantiopure pharmaceutical intermediates. Its defined (2S) stereochemistry allows direct incorporation into target molecules without the need for subsequent resolution steps. The benzoate ester serves as a protecting group for the primary alcohol of (S)-1,2-propanediol while leaving the secondary hydroxyl free for further functionalization such as oxidation, alkylation, or sulfonylation. The availability of >99% ee material through catalytic asymmetric synthesis [1] supports the preparation of advanced intermediates with high enantiomeric purity.

Enantioselective Chromatography Method Development and Chiral Discrimination Studies

The (S)-enantiomer is a valuable reference standard for developing chiral HPLC and SFC methods aimed at separating 2-hydroxypropyl benzoate enantiomers. Its distinct stereochemistry makes it suitable for evaluating the enantioselectivity of chiral stationary phases (CSPs) such as cellulose tris(benzoate) derivatives [2]. The compound can be used to determine the elution order and resolution factors for benzoate ester enantiomers on polysaccharide-based CSPs, which is critical for quality control of enantiopure pharmaceuticals.

Enzymatic and Biocatalytic Reaction Development Involving Ester Hydrolysis or Transesterification

The (S)-configuration of the secondary alcohol in (S)-2-hydroxypropyl benzoate provides a defined substrate for studying the enantioselectivity and substrate specificity of esterases, lipases, and other hydrolytic enzymes [3]. In biocatalytic process development, the single enantiomer enables determination of enantiomeric ratios (E-values) and kinetic parameters without interference from the opposite enantiomer. This is essential for engineering enzymes with improved enantioselectivity for industrial biocatalysis.

Regulatory-Compliant Pharmaceutical Impurity Profiling and Reference Standard Qualification

Given its distinct FDA UNII assignment (Y15C47H14D), (S)-2-hydroxypropyl benzoate can be used as a qualified reference standard for impurity profiling in pharmaceutical products that contain or may generate 2-hydroxypropyl benzoate moieties as degradants or process impurities [4]. The availability of the single enantiomer with documented purity facilitates accurate quantification of enantiomeric impurities in drug substances and drug products, supporting ICH Q3A/Q3B compliance.

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